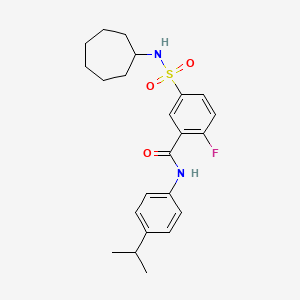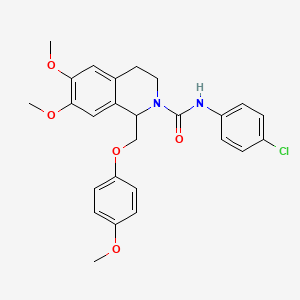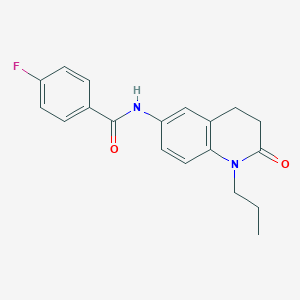
4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluoroalkylated compounds, such as isoquinolinones, involves C-H activation/annulation reactions, indicating a potential pathway for synthesizing variants of the target compound. For instance, the cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes has been demonstrated to produce 3- and 4-fluoroalkylated isoquinolinones efficiently, showcasing the synthetic accessibility of fluoroalkylated isoquinolin-derivatives (Kumon et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as fluoroalkylated isoquinolinones, has been elucidated through X-ray crystallography, providing insights into the spatial arrangement and electronic structure that could be extrapolated to the target molecule. This structural analysis is crucial for understanding the compound's reactivity and interaction potentials (Kumon et al., 2021).
Chemical Reactions and Properties
Experimental and theoretical studies on related chemical entities highlight the role of fluoro groups in influencing reaction pathways, including N-ethylation and cyclization reactions. These studies shed light on the regioselective nature of chemical transformations involving fluoro-substituted compounds, which is critical for designing synthetic routes and understanding the chemical behavior of the target molecule (Batalha et al., 2019).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Researchers synthesized novel fluorine-containing derivatives, exploring their potential as antimicrobial agents. A study involved synthesizing fluorine-containing 5-arylidene derivatives with heterocyclic systems like quinazolinone and 4-thiazolidinone, showing remarkable in vitro antimicrobial potency against a range of bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
Synthesis of Fluorinated Heterocycles
In the pharmaceutical and agrochemical industries, fluorinated heterocycles hold significant importance. A method involving rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported for synthesizing various fluorinated heterocycles. This process enables the efficient synthesis of compounds such as 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, demonstrating the synthetic potentials of these protocols (Wu et al., 2017).
Cobalt-Catalyzed Synthesis
A cobalt-catalyzed C-H activation/annulation reaction with fluoroalkylated alkynes has been employed to yield 3- and 4-fluoroalkylated isoquinolinones. This method provides a route to obtain these compounds in excellent yields and demonstrates the potential of cobalt catalysis in the synthesis of fluorine-modified heterocycles (Kumon et al., 2021).
Herbicidal Activity
The synthesis and herbicidal activity of certain fluorinated compounds have been investigated, highlighting the role of fluorine substitution in enhancing the efficacy of herbicides. Notably, compounds with fluorine substitution have shown high levels of herbicidal activity, comparable to commercial herbicides (Huang et al., 2005).
Regioselectivity in Chemical Reactions
The regioselectivity of the N-ethylation reaction of certain quinoline derivatives has been studied, revealing insights into the chemical behavior and synthetic applications of these fluorinated compounds. This research contributes to understanding the selective reactions of fluorinated quinolines in medicinal chemistry (Batalha et al., 2019).
Propiedades
IUPAC Name |
4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-16(12-14(17)5-10-18(22)23)21-19(24)13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSAGVMBLYBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
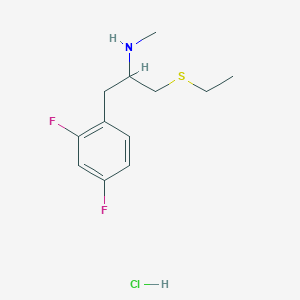
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)
![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)
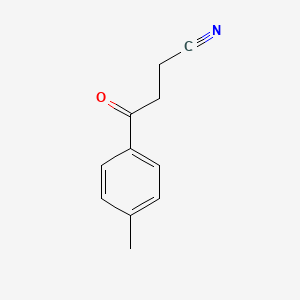
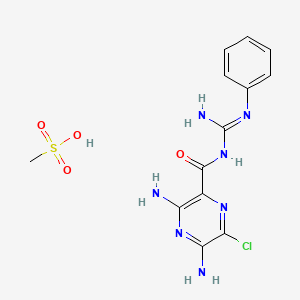
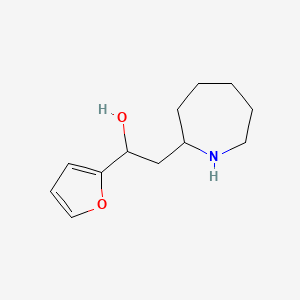
![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)

